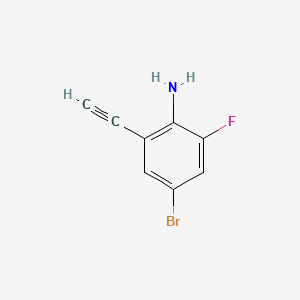

4-bromo-2-ethynyl-6-fluoroaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-ethynyl-6-fluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c1-2-5-3-6(9)4-7(10)8(5)11/h1,3-4H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHGHNFNJLAHAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C(=CC(=C1)Br)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.03 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo 2 Ethynyl 6 Fluoroaniline

Strategic Approaches for Regioselective Introduction of Bromo, Ethynyl (B1212043), and Fluoro Substituents

The successful synthesis of 4-bromo-2-ethynyl-6-fluoroaniline hinges on the controlled, regioselective introduction of the bromo, ethynyl, and fluoro moieties onto the aniline (B41778) core. The inherent directing effects of the substituents, combined with specialized reagents and reaction conditions, are critical for achieving the desired 2,4,6-substitution pattern.

Directed Ortho-Metalation Strategies for Substituted Anilines

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. uvm.edu The strategy utilizes a directing metalation group (DMG) on the ring, which coordinates to a strong organolithium base (e.g., n-BuLi, s-BuLi). This coordination positions the base to deprotonate the nearest (ortho) carbon atom, creating a nucleophilic aryl-lithium species that can react with a wide range of electrophiles. baranlab.orgharvard.edu

For aniline scaffolds, the amine group itself is too acidic and will be deprotonated by the organolithium reagent. Therefore, it must first be converted into a suitable DMG. Sterically bulky amide groups, such as pivaloyl (Piv) or carbamates like tert-butoxycarbonyl (Boc), are excellent DMGs. uvm.edu These groups are robust enough to direct metalation but can be removed later in the synthesis. In the context of synthesizing this compound, a DoM strategy would be ideal for introducing a substituent at the C2 or C6 position ortho to the protected amine. For instance, starting from a protected 4-bromo-2-fluoroaniline (B1266173), the pivaloyl-protected amine can direct lithiation to the C2 position, which can then be trapped with an electrophile to install the precursor to the ethynyl group.

Regioselective Halogenation and Fluorination Techniques on Aniline Scaffolds

The introduction of halogen and fluorine atoms onto an aniline ring is typically achieved through electrophilic aromatic substitution. The amine group is a powerful activating group and is ortho-, para-directing. This inherent reactivity must be carefully managed to achieve the desired regioselectivity.

Bromination: The bromine atom at the C4 position is introduced via electrophilic bromination. Starting with an aniline derivative that has an open para-position, reagents such as bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) in an organic solvent can be used. chemicalbook.comprepchem.com For example, the bromination of 2-fluoroaniline (B146934) with Br₂ or NBS proceeds with high regioselectivity to yield 4-bromo-2-fluoroaniline, as the para-position relative to the powerful amine directing group is favored. beilstein-journals.orgprepchem.comresearchgate.net Using copper(II) bromide in an ionic liquid has also been reported as a mild and highly regioselective method for the para-bromination of unprotected anilines. beilstein-journals.org

Fluorination: Direct electrophilic fluorination of anilines is challenging. Therefore, the fluorine substituent is typically incorporated by starting the synthesis with a pre-fluorinated precursor, such as 2-fluoroaniline or 2,6-difluoroaniline. chemicalbook.comnih.gov These starting materials are readily available and set the stage for subsequent functionalization at the other positions.

Ethynylation via Palladium-Catalyzed Cross-Coupling or Alkynyl Substitution Reactions

The introduction of the ethynyl group at the C2 position is most effectively accomplished using a palladium-catalyzed cross-coupling reaction, most notably the Sonogashira coupling. This reaction couples a terminal alkyne with an aryl halide or triflate. To install the ethynyl group at C2, a halogen (typically iodine or bromine) must first be present at that position.

The Sonogashira reaction involves a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine like triethylamine (B128534) or diisopropylamine). nih.govnih.gov To avoid self-coupling of the terminal alkyne and to manage the reactivity of the acidic alkyne proton, a protected alkyne such as (trimethylsilyl)acetylene is often used. The silyl (B83357) protecting group can be easily removed in a subsequent step. The higher reactivity of aryl iodides compared to aryl bromides in this coupling allows for selective ethynylation if both are present in the molecule.

Multi-Step Synthesis Pathways for this compound from Readily Available Precursors

A logical and efficient multi-step pathway is required to assemble this compound. A plausible route begins with a commercially available precursor and sequentially introduces the required functional groups using the strategies outlined above. A proposed pathway starting from 4-bromo-2-fluoroaniline is detailed below.

| Step | Transformation | Key Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Amine Protection | Pivaloyl chloride, Pyridine, CH₂Cl₂ | N-(4-bromo-2-fluorophenyl)pivalamide |

| 2 | Directed Ortho-Metalation and Iodination | 1. s-BuLi, TMEDA, THF, -78 °C 2. I₂ | N-(4-bromo-2-iodo-6-fluorophenyl)pivalamide |

| 3 | Sonogashira Coupling | (Trimethylsilyl)acetylene, Pd(PPh₃)₄, CuI, Et₃N | N-(4-bromo-2-((trimethylsilyl)ethynyl)-6-fluorophenyl)pivalamide |

| 4 | Dual Deprotection | 1. K₂CO₃, MeOH (removes TMS) 2. Conc. HCl, heat (removes Piv) | This compound |

Optimization of Reaction Conditions and Reagent Selection for Enhanced Yield and Selectivity

Each step in the synthesis requires careful optimization to maximize yield and purity.

Directed Ortho-Metalation: The choice of base, solvent, and temperature is critical. Sec-butyllithium (s-BuLi) is often more effective than n-BuLi for metalating hindered positions. The addition of a ligand like tetramethylethylenediamine (TMEDA) can break up organolithium aggregates, increasing basicity and reaction rate. harvard.edu Temperatures are typically kept low (-78 °C) to prevent side reactions.

Sonogashira Coupling: Optimizing this step involves screening catalysts, bases, and solvents. The catalyst loading is typically low (1-5 mol%). The choice of base and solvent can significantly impact reaction times and yields. For substrates with multiple halogens, the inherent reactivity difference (I > Br > Cl) is exploited for selectivity.

The following table outlines key parameters for optimizing the Sonogashira coupling step.

| Parameter | Options | Considerations for Optimization |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂/ligand | Choice depends on substrate reactivity and stability. Air-stable pre-catalysts are often preferred. |

| Copper(I) Salt | CuI, CuBr, CuTC | CuI is most common. Copper-free conditions exist but may require different catalysts or conditions. |

| Base | Et₃N, i-Pr₂NH, Cs₂CO₃ | Must be non-nucleophilic and strong enough to neutralize the generated H-X. Also serves as a solvent. |

| Solvent | THF, DMF, Toluene, Acetonitrile | Solvent choice affects solubility of reagents and reaction temperature. |

| Temperature | Room Temp. to 100 °C | Higher temperatures can increase reaction rate but may lead to catalyst decomposition or side reactions. researchgate.net |

Employment of Protecting Group Chemistry for Amine, Bromide, and Alkyne Moieties

Protecting group chemistry is indispensable in this synthesis.

Amine Protection: The aniline nitrogen must be protected to prevent it from interfering with organometallic reagents (DoM) and to act as an effective DMG. uvm.edu The pivaloyl (Piv) group is advantageous due to its steric bulk, which enhances its directing ability and provides stability. The tert-butoxycarbonyl (Boc) group is another common choice. uvm.edu The deprotection of the Piv group typically requires harsh conditions like concentrated acid with heat, while the Boc group is easily removed with milder acid. google.comgoogle.com

Alkyne Protection: The terminal alkyne proton is acidic and can interfere with the palladium catalyst or undergo side reactions. Using a trimethylsilyl (B98337) (TMS) protected alkyne, such as (trimethylsilyl)acetylene, circumvents these issues. The TMS group is readily cleaved under mild basic conditions (e.g., K₂CO₃ in methanol) or with a fluoride (B91410) source (e.g., TBAF), which are generally compatible with the other functional groups present. synarchive.com

Bromide Moiety: The bromide at C4 is relatively stable and does not typically require protection. Its lower reactivity compared to the iodide at C2 ensures selectivity during the Sonogashira coupling, making it a stable handle for potential future transformations.

Principles of Green Chemistry in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules like this compound to minimize environmental impact and enhance sustainability. The primary strategy for introducing the ethynyl group is the Sonogashira cross-coupling reaction, and several green approaches have been developed for this transformation. bohrium.comresearchgate.net

Mechanistic Investigations into the Formation of this compound

The formation of this compound via the Sonogashira reaction involves a complex interplay between the reactants, catalysts, and reaction conditions. Understanding the underlying mechanism is crucial for optimizing the synthesis and achieving high yields and selectivity. The reaction is typically catalyzed by a palladium complex and often co-catalyzed by a copper(I) salt. wikipedia.orgmdpi.com

The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org

The Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., a di- or tri-substituted aniline precursor to this compound) in what is often the rate-limiting step of the reaction. wikipedia.org This forms a Pd(II) intermediate.

Transmetalation: The Pd(II) complex then reacts with a copper acetylide species, which is formed in the copper cycle. This step involves the transfer of the alkyne group from copper to palladium. acs.org

Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

The Copper Cycle:

π-Alkyne Complex Formation: The copper(I) salt reacts with the terminal alkyne to form a π-alkyne-copper complex. libretexts.org

Deprotonation: In the presence of a base, the terminal alkyne is deprotonated, forming a copper acetylide. This species is more nucleophilic than the parent alkyne. libretexts.org

Transmetalation: The copper acetylide then participates in the transmetalation step with the palladium complex. acs.org

Recent studies using density functional theory (DFT) have provided deeper insights, suggesting that an anion-coordinated copper acetylide may be the key reactive species in the copper cycle. acs.org

Elucidation of Reaction Kinetics and Thermodynamic Parameters

The rate of the Sonogashira reaction is influenced by several factors, including the nature of the aryl halide, the alkyne, the catalyst system, the base, and the solvent. For the synthesis of the target molecule, a likely precursor would be a dihalogenated aniline. The reactivity of the aryl halide typically follows the order I > Br > Cl. wikipedia.org Therefore, using a precursor with an iodine atom at the position where the ethynyl group is to be introduced would likely result in faster reaction kinetics.

Kinetic experiments have shown that the oxidative addition of the aryl halide to the palladium(0) complex is often the rate-determining step. wikipedia.org However, under certain conditions, the transmetalation step can also be rate-limiting. acs.org The concentration of the catalyst and the reactants also plays a crucial role. Studies have been conducted to develop kinetic models that can predict the optimal reaction conditions to achieve high yields in minimal time. rsc.org For instance, a kinetic model for a Sonogashira reaction predicted that a 99% yield could be achieved in 11 minutes at 100 °C with specific catalyst and reactant concentrations. rsc.org

Interactive Data Table: Factors Influencing Sonogashira Reaction Kinetics

| Parameter | Influence on Reaction Rate | General Trend |

| Aryl Halide | Significant | I > Br > Cl > F |

| Alkyne | Moderate | Steric hindrance can decrease the rate. |

| Palladium Catalyst | High | Ligand nature and catalyst loading are critical. |

| Copper Co-catalyst | High | Generally accelerates the reaction. |

| Base | Moderate | Affects the deprotonation of the alkyne. |

| Solvent | Moderate | Can influence solubility and catalyst activity. |

| Temperature | High | Higher temperatures generally increase the rate. |

Role of Catalysts and Additives in Directing Reaction Outcomes

The choice of catalyst and additives is paramount in controlling the efficiency and selectivity of the Sonogashira reaction for the synthesis of this compound.

Copper Co-catalyst: Copper(I) salts, typically copper(I) iodide (CuI), are widely used as co-catalysts. wikipedia.org The role of the copper is to facilitate the deprotonation of the alkyne and form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. acs.org This generally allows the reaction to proceed under milder conditions and at a faster rate. mdpi.com However, the presence of copper can sometimes lead to the formation of undesired alkyne homocoupling products (Glaser coupling). wikipedia.org This has led to the development of copper-free Sonogashira protocols, which are particularly advantageous in the synthesis of complex molecules where purification can be challenging. bohrium.comrsc.org

Additives (Bases and Ligands): A base is required to deprotonate the terminal alkyne. Common bases include amines such as triethylamine or diisopropylethylamine, which can also serve as the solvent. rsc.org Inorganic bases like potassium carbonate or cesium carbonate can also be employed. acs.org The choice of base can influence the reaction rate and the formation of byproducts.

The ligands associated with the palladium catalyst are critical additives. The electronic and steric properties of the phosphine (B1218219) or NHC ligands can be fine-tuned to optimize the catalytic activity for specific substrates. libretexts.orgacs.org For instance, the synthesis of sterically hindered products may require the use of bulkier ligands to facilitate the reductive elimination step. acs.org

Interactive Data Table: Key Catalysts and Additives in Sonogashira Coupling

| Component | Example(s) | Function |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Primary catalyst for C-C bond formation. |

| Copper Co-catalyst | CuI | Activates the alkyne, accelerates the reaction. |

| Ligands | PPh₃, P(t-Bu)₃, XPhos, NHCs | Stabilize and modulate the reactivity of the palladium catalyst. |

| Base | Triethylamine, Diisopropylethylamine, K₂CO₃ | Deprotonates the terminal alkyne. |

| Solvent | Toluene, DMF, Acetonitrile, Water | Provides the reaction medium and can influence catalyst activity. |

Chemical Reactivity and Derivatization Studies of 4 Bromo 2 Ethynyl 6 Fluoroaniline

Expected Reactivity at the Ethynyl (B1212043) Moiety

The terminal alkyne, or ethynyl group, is a versatile functional group known to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Sonogashira Cross-Coupling Reactions for C-C Bond Formation with Diverse Electrophiles

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, which is a fundamental method for the formation of carbon-carbon bonds. wikipedia.orglibretexts.org It is highly probable that the ethynyl group of 4-bromo-2-ethynyl-6-fluoroaniline would readily react with various aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This reaction is typically carried out under mild conditions and is tolerant of a wide range of functional groups. wikipedia.org

Huisgen Cycloadditions and Other Click Chemistry Applications

The terminal alkyne is a key component in Huisgen 1,3-dipolar cycloadditions, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." wikipedia.orgnih.gov This reaction would involve the treatment of this compound with an organic azide (B81097) to form a stable triazole ring. This type of reaction is known for its high efficiency, selectivity, and broad applicability in medicinal chemistry and materials science. nih.govnih.gov

Hydration and Hydroamination Reactions of the Internal Alkyne

The ethynyl group can also undergo hydration reactions, typically catalyzed by mercury, gold, or other transition metals, to yield a methyl ketone. Additionally, hydroamination reactions, where an N-H bond adds across the alkyne, could provide access to enamines or imines, which are valuable synthetic intermediates.

Expected Transformations Involving the Bromine Substituent

The bromine atom attached to the aniline (B41778) ring is a versatile handle for a variety of cross-coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille, Buchwald-Hartwig)

The carbon-bromine bond is a common site for numerous palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Reaction: This reaction would involve coupling with an organoboron reagent (such as a boronic acid or ester) to form a new carbon-carbon bond, enabling the introduction of a wide range of aryl, heteroaryl, or alkyl groups. nih.govrsc.orgikm.org.myrsc.orgmdpi.com

Heck Reaction: Coupling with an alkene in the presence of a palladium catalyst would lead to the formation of a substituted alkene, a reaction widely used for the synthesis of complex organic molecules. organic-chemistry.org

Stille Reaction: This reaction would utilize an organostannane reagent to form a new carbon-carbon bond, offering an alternative to the Suzuki reaction with a different scope of compatible functional groups. wikipedia.orgmsu.edu

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would allow for the formation of a new carbon-nitrogen bond by coupling with an amine, leading to the synthesis of diarylamines or alkylarylamines.

Nucleophilic Aromatic Substitution (SNAr) at the Brominated Position

While nucleophilic aromatic substitution (SNAr) is generally less facile on electron-rich rings like aniline, the presence of the electron-withdrawing fluorine and ethynyl groups could potentially activate the ring towards substitution of the bromine atom by strong nucleophiles under certain conditions. libretexts.org The success of such a reaction would be highly dependent on the specific nucleophile and reaction conditions employed.

Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds) and Subsequent Reactions

The carbon-bromine bond in this compound is a key site for the formation of organometallic reagents. These reagents invert the polarity of the carbon atom, transforming it from an electrophilic to a nucleophilic center, thereby opening up a wide array of subsequent reactions.

Grignard Reagents: The reaction of this compound with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would be expected to form the corresponding Grignard reagent, (4-amino-3-ethynyl-5-fluorophenyl)magnesium bromide. uop.edu.pktestbook.comlibretexts.orgmmcmodinagar.ac.in The formation of Grignard reagents from aryl bromides is a well-established process. uop.edu.pklibretexts.org However, the presence of the acidic terminal alkyne proton and the amino group proton can complicate the reaction. Grignard reagents are strong bases and can be quenched by acidic protons. testbook.comquora.com Therefore, protection of the amino and ethynyl groups may be necessary prior to the formation of the Grignard reagent to prevent undesirable side reactions. Once formed, this Grignard reagent can participate in a variety of coupling reactions, such as those with aldehydes, ketones, esters, and acid chlorides, to introduce a wide range of substituents at the 4-position of the aniline ring. uop.edu.pkmmcmodinagar.ac.in

Organolithium Compounds: Alternatively, treatment of this compound with a strong organolithium base, such as n-butyllithium, at low temperatures would likely result in lithium-halogen exchange to form the corresponding organolithium species. libretexts.orgmasterorganicchemistry.com Similar to Grignard reagents, organolithium reagents are highly reactive nucleophiles. libretexts.org The presence of the acidic protons on the amino and ethynyl groups would also need to be considered in this case. Subsequent reactions of the organolithium derivative could include quenching with various electrophiles to introduce diverse functionalities.

The reactivity of the halide in the formation of these organometallic reagents generally follows the trend I > Br > Cl. libretexts.org The use of an ether solvent is often crucial for stabilizing the Grignard reagent through complexation. uop.edu.pklibretexts.org

Table 1: Potential Reactions of Organometallic Derivatives of this compound

| Organometallic Reagent | Electrophile | Product Type |

| Grignard Reagent | Aldehyde/Ketone | Secondary/Tertiary Alcohol |

| Grignard Reagent | Ester | Tertiary Alcohol |

| Grignard Reagent | CO2 | Carboxylic Acid |

| Organolithium Reagent | Alkyl Halide | Alkylated Aniline |

| Organolithium Reagent | Isocyanate | Amide |

Reactions of the Amino Group

The amino group in this compound is a versatile functional handle for a variety of transformations, including acylation, alkylation, arylation, diazotization, and condensation reactions.

The nucleophilic nature of the amino group allows for its functionalization through reactions with various electrophiles.

Acylation: The amino group can be readily acylated using acylating agents such as acetic anhydride (B1165640) or benzoyl chloride in the presence of a base. guidechem.com This reaction converts the primary amine into a secondary amide, which can be useful for protecting the amino group or for introducing specific functional moieties.

Alkylation: N-alkylation of anilines can be achieved using alkyl halides. google.com However, the direct alkylation of primary anilines can sometimes lead to over-alkylation. More controlled methods, such as reductive amination or copper-promoted N-alkylation with alkyl boronic acids, can provide better selectivity for mono-alkylation. organic-chemistry.org The steric hindrance from the ortho-substituents in this compound might influence the reaction conditions required for efficient alkylation. scispace.com

Arylation: The introduction of an aryl group to the nitrogen atom (N-arylation) is a common transformation. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the arylation of anilines, including sterically hindered ones. nih.govacs.orgorganic-chemistry.org These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the aniline with an aryl halide. Copper-catalyzed N-arylation reactions also provide an alternative route. acs.org

Table 2: Examples of Amine Functionalization Reactions

| Reaction Type | Reagent(s) | Functional Group Introduced |

| Acylation | Acetic Anhydride, Base | Acetyl |

| Alkylation | Alkyl Halide, Base | Alkyl |

| Arylation | Aryl Halide, Pd catalyst, Ligand, Base | Aryl |

The primary amino group can be converted into a diazonium salt by treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. mnstate.edulumenlearning.com The resulting arenediazonium salt is a versatile intermediate that can undergo a variety of transformations known as Sandmeyer reactions. wikipedia.orgnih.govorganic-chemistry.org

In a Sandmeyer reaction, the diazonium group is replaced by a nucleophile, often with the assistance of a copper(I) salt catalyst. lumenlearning.comwikipedia.org This allows for the introduction of a wide range of substituents that are not easily introduced by other means. For example, treatment of the diazonium salt of this compound with copper(I) chloride, copper(I) bromide, or copper(I) cyanide would be expected to yield the corresponding 1-bromo-4-chloro-3-ethynyl-5-fluorobenzene, 1,4-dibromo-3-ethynyl-5-fluorobenzene, or 4-bromo-2-ethynyl-6-fluorobenzonitrile, respectively. lumenlearning.comwikipedia.org While the classic Sandmeyer reaction uses copper(I) salts, other variations exist for introducing different functional groups. nih.govorganic-chemistry.org

The presence of the amino group and an ortho-ethynyl group provides a strategic combination for the synthesis of heterocyclic compounds, particularly quinolines. organic-chemistry.orgmdpi.comiipseries.orgnumberanalytics.com The condensation of an o-alkynyl aniline with a carbonyl compound is a key step in several named reactions for quinoline (B57606) synthesis.

One of the most well-known methods is the Friedländer synthesis , which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. numberanalytics.comwikipedia.org A variation of this approach involves the reaction of a 2-ethynylaniline (B1227618) with an aldehyde or ketone. The initial condensation of the amino group with the carbonyl compound forms an enamine or imine intermediate. wikipedia.orglatech.edu Subsequent intramolecular cyclization involving the ethynyl group leads to the formation of the quinoline ring system. The specific reaction conditions and the nature of the carbonyl compound will determine the substitution pattern on the resulting quinoline.

Table 3: Quinoline Synthesis via Condensation

| Reactant 1 | Reactant 2 | Reaction Type | Heterocyclic Product |

| This compound | Aldehyde | Friedländer-type Condensation/Cyclization | Substituted Quinoline |

| This compound | Ketone | Friedländer-type Condensation/Cyclization | Substituted Quinoline |

Influence of the Fluorine Substituent on Reactivity and Electron Density

The fluorine atom at the 6-position exerts a significant influence on the reactivity and electronic properties of the aromatic ring through a combination of inductive and resonance effects.

Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I effect). vaia.comnih.gov This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution. vaia.comcsbsju.edu Therefore, the fluorine atom is considered a deactivating group in this context.

However, like other halogens, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R or +M effect). csbsju.edu This resonance effect increases the electron density at the ortho and para positions relative to the meta position.

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Aromatic Rings

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. acs.org In the case of this compound, the fluorine atom, being ortho to the electron-donating aniline group and meta to the weakly electron-withdrawing bromine and ethynyl groups, is not in a classically activated position for a facile SNAr reaction. SNAr reactions are most effective when a strong electron-withdrawing group is positioned ortho or para to the leaving group, as this placement stabilizes the negative charge of the Meisenheimer intermediate formed during the reaction. acs.org

However, the high electronegativity of the fluorine atom can make the carbon to which it is attached highly electrophilic, potentially promoting nucleophilic attack. In reactions of similar substrates, the order of leaving group ability in SNAr is often F > Cl > Br > I, which is contrary to the trend in SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive effect of the fluorine atom.

Given the substituent pattern, any potential SNAr reaction on the fluorinated ring of this compound would likely require harsh reaction conditions, such as high temperatures and strong nucleophiles. The electron-donating nature of the amino group would further deactivate the ring towards nucleophilic attack.

Table 1: Predicted Reactivity in Nucleophilic Aromatic Substitution

| Nucleophile | Predicted Reactivity at Fluorine Position | Predicted Reactivity at Bromine Position |

| Sodium methoxide | Low | Very Low |

| Ammonia | Low | Very Low |

| Sodium cyanide | Low | Very Low |

Halogen Bonding Interactions and Their Impact on Molecular Recognition

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The bromine atom in this compound is a potential halogen bond donor. The strength of a halogen bond generally follows the trend I > Br > Cl > F. The electrophilicity of the halogen's σ-hole is enhanced when the halogen is attached to an electron-withdrawing group.

In the solid state, it is conceivable that the bromine atom of one molecule could engage in halogen bonding with a Lewis basic site on another molecule, such as the nitrogen of the aniline group or the π-system of the ethynyl group or the aromatic ring. These interactions can play a crucial role in the crystal packing and molecular recognition of this compound and its derivatives. For instance, studies on other bromo-fluoro aromatic compounds have demonstrated the importance of halogen bonding in directing their solid-state assembly.

Table 2: Potential Halogen Bond Acceptors for the Bromine in this compound

| Potential Acceptor Site | Interaction Type | Predicted Relative Strength |

| Nitrogen (aniline) | N···Br | Moderate |

| π-system (ethynyl) | π···Br | Weak to Moderate |

| π-system (aromatic ring) | π···Br | Weak |

| Fluorine | F···Br | Very Weak |

This table is a theoretical representation of potential halogen bonding interactions. Specific crystallographic or computational studies on this compound are needed for experimental validation.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2 Ethynyl 6 Fluoroaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. For a molecule with the complexity of 4-bromo-2-ethynyl-6-fluoroaniline, a combination of one-dimensional and two-dimensional NMR techniques is indispensable for unambiguous structural assignment.

¹H NMR and ¹³C NMR Analysis for Proton and Carbon Framework Elucidation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amino protons, and the acetylenic proton. The aromatic region would likely display two doublets, characteristic of the two vicinally coupled protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the bromine, fluorine, and ethynyl (B1212043) groups would generally lead to a downfield shift of the aromatic protons compared to unsubstituted aniline (B41778). The amino group protons would typically appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration. The ethynyl proton is anticipated to resonate as a sharp singlet in a region characteristic of terminal alkynes.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. We would expect to see eight distinct signals for the eight carbon atoms in this compound. The two carbons of the ethynyl group would have characteristic chemical shifts, with the terminal carbon appearing at a lower field than the substituted carbon. The six aromatic carbons would resonate in the aromatic region, with their specific chemical shifts dictated by the attached substituents. The carbon attached to the fluorine atom would exhibit a large one-bond coupling constant (¹JCF), resulting in a doublet. Similarly, the carbons ortho and meta to the fluorine would show smaller two- and three-bond couplings, respectively. The carbon bearing the bromine atom would be shifted to a lower field due to the halogen's electronegativity.

To illustrate the expected chemical shifts, a comparative analysis with related compounds is presented in the interactive data table below.

| Compound | Proton | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |

| 4-Bromoaniline | H-2, H-6 | 7.26 | C-1 | 145.41 |

| H-3, H-5 | 6.59 | C-2, C-6 | 116.72 | |

| NH₂ | 3.69 | C-3, C-5 | 132.02 | |

| C-4 | 110.22 | |||

| 4-Fluoroaniline | H-2, H-6 | 6.89 | C-1 | 142.57 (d, J=2.0 Hz) |

| H-3, H-5 | 6.62 | C-2, C-6 | 116.10 (d, J=7.6 Hz) | |

| NH₂ | 3.60 | C-3, C-5 | 115.69 (d, J=22.4 Hz) | |

| C-4 | 156.38 (d, J=235.2 Hz) |

Data sourced from publicly available spectral databases.

¹⁹F NMR for Characterization of the Fluorine Chemical Environment

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of fluorine atoms within a molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine signal will be influenced by the electronic nature of the other substituents on the aromatic ring. The presence of the electron-donating amino group and the electron-withdrawing bromo and ethynyl groups will collectively determine the final chemical shift. Furthermore, the fluorine nucleus will couple with the adjacent aromatic proton, resulting in a doublet in the proton-coupled ¹⁹F NMR spectrum. The magnitude of this coupling constant can provide additional structural information. For instance, in 4-fluoroaniline, the fluorine resonance is a triplet of triplets due to coupling with the ortho and meta protons. In our target molecule, with only one ortho proton, a doublet is expected.

¹⁵N NMR for Analysis of the Amino Group and Nitrogen-Containing Interactions

¹⁵N NMR spectroscopy, while less sensitive than ¹H NMR, offers direct insight into the electronic environment of the nitrogen atom in the amino group. The chemical shift of the ¹⁵N signal in this compound would be sensitive to the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups generally cause a downfield shift (deshielding) of the ¹⁵N resonance, while electron-donating groups cause an upfield shift (shielding). The steric hindrance caused by the ortho-substituents (ethynyl and fluorine) could also influence the nitrogen's chemical environment and, consequently, its chemical shift. In substituted anilines, ¹⁵N chemical shifts can be predicted using empirical equations based on substituent parameters. nih.gov

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are crucial for the definitive assignment of all proton and carbon signals, especially in complex molecules like this compound.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. A cross-peak between the two aromatic protons would confirm their vicinal relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal and the ethynyl proton to its carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together the molecular framework. For example, correlations would be expected from the amino protons to the adjacent aromatic carbons, and from the ethynyl proton to the aromatic carbon it is attached to.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the amino protons and the ortho-ethynyl group.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Identification of Ethynyl Stretching Frequencies and Overtones

The ethynyl group of this compound has characteristic vibrational modes that can be observed in its IR and Raman spectra.

C≡C Stretch: The carbon-carbon triple bond stretching vibration typically appears in a relatively quiet region of the IR and Raman spectra, between 2100 and 2260 cm⁻¹. The intensity of this band in the IR spectrum is often weak for symmetrical or near-symmetrical alkynes, but it is usually a strong and sharp band in the Raman spectrum. The exact frequency will be influenced by the electronic coupling with the aromatic ring and the other substituents.

≡C-H Stretch: The stretching vibration of the acetylenic C-H bond is expected to produce a sharp and strong band in the IR spectrum, typically around 3300 cm⁻¹. This is a very characteristic absorption for terminal alkynes.

Overtones: While fundamental vibrational modes are the most prominent, weaker overtone bands can sometimes be observed in the near-infrared region. The overtone of the ≡C-H stretching vibration may appear around 6500 cm⁻¹.

The table below summarizes the expected vibrational frequencies for the key functional groups in this compound, based on typical ranges for similar compounds.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H (amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| C≡C (alkyne) | Stretch | 2100 - 2260 |

| ≡C-H (alkyne) | Stretch | ~3300 |

| C-F (aromatic) | Stretch | 1100 - 1400 |

| C-Br (aromatic) | Stretch | 500 - 600 |

Analysis of Aromatic Ring Vibrations and Substituent Effects on Band Shifts

The vibrational spectrum of this compound is a rich source of information regarding its molecular structure. The positions of infrared (IR) and Raman bands associated with the aromatic ring are particularly sensitive to the nature and position of its substituents. In this trisubstituted aniline derivative, the interplay between the electron-donating amino group (-NH2), the electron-withdrawing and sterically demanding bromo (-Br) and fluoro (-F) groups, and the π-system of the ethynyl (-C≡CH) group dictates the vibrational landscape.

The aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations of the benzene ring are expected to produce a set of bands between 1600 cm⁻¹ and 1450 cm⁻¹. The exact positions of these bands are influenced by the electronic effects of the substituents. The strong electron-withdrawing nature of the fluorine and bromine atoms, combined with the electron-donating amino group, can lead to significant shifts in these vibrational frequencies compared to unsubstituted aniline.

The C-N stretching vibration, typically observed around 1300 cm⁻¹, can be influenced by the electronic environment. researchgate.net The presence of ortho-substituents can affect the hybridization of the nitrogen atom and its interaction with the ring. The C-F and C-Br stretching vibrations are expected at lower frequencies, typically in the regions of 1200-1000 cm⁻¹ and 700-500 cm⁻¹, respectively. The ethynyl group introduces its own characteristic vibrations: a sharp, weak C≡C stretching band around 2100-2140 cm⁻¹ and a strong, sharp ≡C-H stretching band near 3300 cm⁻¹. researchgate.net

The table below summarizes the expected characteristic IR and Raman vibrational frequencies for this compound, based on known data for substituted anilines and aromatic compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| ≡C-H Stretch | ~3300 | Sharp, strong in IR |

| N-H Stretch | 3500-3300 | Typically two bands for a primary amine |

| Aromatic C-H Stretch | 3100-3000 | |

| C≡C Stretch | 2140-2100 | Weak in IR, potentially stronger in Raman |

| Aromatic C=C Stretch | 1600-1450 | Multiple bands, sensitive to substitution |

| N-H Bend (Scissoring) | ~1600 | Can overlap with aromatic C=C stretches researchgate.net |

| C-N Stretch | ~1300 | |

| C-F Stretch | 1200-1000 | |

| C-Br Stretch | 700-500 |

This table presents predicted vibrational frequencies based on general spectroscopic principles and data for related compounds.

The collective effect of the substituents on the aromatic ring vibrations can be complex. The opposing electronic effects of the amino and halogen groups can lead to a redistribution of electron density within the ring, affecting bond strengths and, consequently, vibrational frequencies. Furthermore, steric interactions between the adjacent ethynyl and fluoro groups can cause geometric distortions that would also be reflected in the vibrational spectra. A detailed analysis of these band shifts provides valuable insights into the electronic structure and conformation of the molecule. scirp.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. libretexts.orglibretexts.org

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the elemental composition of this compound. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity. acs.org This isotopic signature is a powerful diagnostic tool for confirming the presence of a single bromine atom in the molecule.

The table below shows the calculated exact masses for the two major isotopic molecular ions of this compound.

| Isotopic Molecular Ion | Formula | Calculated Exact Mass (Da) |

| [M]⁺ | C₈H₅⁷⁹BrFN | 212.9695 |

| [M+2]⁺ | C₈H₅⁸¹BrFN | 214.9674 |

These values are calculated based on the most abundant isotopes of each element.

The experimental determination of these exact masses with high precision using HRMS would confirm the elemental formula of the compound.

Tandem mass spectrometry (MS/MS) is employed to further probe the structure of the molecular ion by inducing fragmentation and analyzing the resulting daughter ions. The fragmentation of this compound is expected to follow pathways characteristic of aromatic amines and halogenated compounds. miamioh.edu

Common fragmentation pathways would likely include:

Loss of the ethynyl group: Cleavage of the C-C bond between the aromatic ring and the ethynyl group, resulting in the loss of a neutral C₂H radical (25 Da).

Loss of a hydrogen atom: From the amine or ethynyl group.

Loss of HCN: A common fragmentation pathway for anilines.

Loss of the bromine atom: Cleavage of the C-Br bond.

Loss of HF: Elimination of hydrogen fluoride (B91410).

The table below outlines some plausible fragmentation pathways and the corresponding m/z values of the resulting fragment ions.

| Parent Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Plausible Structure of Fragment Ion |

| 213/215 | H | 212/214 | [M-H]⁺ |

| 213/215 | C₂H | 188/190 | [M-C₂H]⁺ |

| 213/215 | Br | 134 | [M-Br]⁺ |

| 188/190 | HCN | 161/163 | [M-C₂H-HCN]⁺ |

| 134 | HF | 114 | [M-Br-HF]⁺ |

This table represents predicted fragmentation pathways. Actual fragmentation may vary based on ionization conditions.

The systematic analysis of these fragmentation patterns in an MS/MS experiment would provide unambiguous confirmation of the connectivity of the atoms within the this compound molecule.

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Analysis

The crystal structure would reveal the precise geometric parameters of the molecule. Of particular interest would be the C-C bond lengths within the aromatic ring, which would indicate the extent of electron delocalization and the influence of the various substituents. The C-N, C-F, C-Br, and C≡C bond lengths would also be determined with high accuracy.

The bond angles would reveal any distortions from ideal geometries. For instance, steric hindrance between the ortho-substituents (ethynyl and fluoro) could lead to out-of-plane bending of these groups or distortions in the exocyclic bond angles. Torsional angles would define the conformation of the amino group relative to the plane of the aromatic ring.

The table below provides expected ranges for key bond lengths and angles, based on data for similar structures. nih.gov

| Parameter | Expected Value | Significance |

| C-C (aromatic) | 1.37 - 1.41 Å | Indicates degree of aromaticity and substituent effects. |

| C-N | ~1.40 Å | Reflects the interaction of the amino group with the ring. |

| C-F | ~1.35 Å | |

| C-Br | ~1.90 Å | |

| C≡C | ~1.20 Å | |

| C-C≡C | ~178-180° | Linearity of the ethynyl group. |

| C-N-H angle | ~110-120° | |

| Dihedral Angle (Ring-NH₂) | Variable | Indicates the planarity of the amino group with the ring. |

These are generalized values and the actual parameters would be precisely determined by XRD.

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular interactions, which dictate the supramolecular assembly. nih.govnih.gov For this compound, several types of interactions are anticipated to play a crucial role in the crystal packing.

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, forming N-H···N or N-H···F interactions with neighboring molecules. acs.org The ethynyl C-H group can also participate in weaker C-H···π or C-H···F/Br interactions.

Halogen Bonding: The bromine atom, and to a lesser extent the fluorine atom, can act as halogen bond donors, interacting with electron-rich regions of adjacent molecules, such as the amino group or the π-system of the aromatic ring. nih.gov

π-π Stacking: The aromatic rings can stack on top of each other, stabilized by π-π interactions. The substitution pattern will influence the geometry of this stacking (e.g., face-to-face or offset). nih.gov

The analysis of these intermolecular interactions is crucial for understanding the physical properties of the solid material and for the rational design of new crystalline materials with desired properties, a field known as crystal engineering. mdpi.com

Computational Chemistry and Theoretical Investigations of 4 Bromo 2 Ethynyl 6 Fluoroaniline

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. This method is based on the principle that the energy of a molecule can be determined from its electron density. For 4-bromo-2-ethynyl-6-fluoroaniline, DFT calculations are employed to perform geometry optimization. This process systematically adjusts the positions of the atoms to find the arrangement with the lowest possible energy, known as the ground state geometry.

Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly used in conjunction with a basis set to approximate the exchange-correlation energy, which is the most complex component of the calculation. researchgate.netresearchgate.net The result of a geometry optimization is a set of coordinates for the most stable conformation of the molecule, along with its total electronic energy. These calculations are crucial for obtaining accurate bond lengths, bond angles, and dihedral angles.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles, without the use of experimental data or empirical parameters. researchgate.net Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a systematic way to approach the exact solution of the Schrödinger equation.

While computationally more demanding than DFT, ab initio methods can offer higher accuracy for certain properties. For this compound, these calculations would be valuable for benchmarking DFT results and for obtaining highly reliable electronic properties, such as ionization potentials and electron affinities, which are critical for understanding the molecule's behavior in electronic devices or chemical reactions.

The accuracy of any quantum chemical calculation is highly dependent on the chosen level of theory (e.g., HF, B3LYP) and the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals.

Commonly used basis sets include Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p). researchgate.netresearchgate.net The nomenclature indicates the number of functions used to describe the core and valence electrons, with additional letters indicating the inclusion of polarization functions (d,p) and diffuse functions (+).

Polarization functions allow for non-spherical distortion of atomic orbitals, which is essential for accurately describing chemical bonds.

Diffuse functions are important for describing molecules with lone pairs, anions, or in calculations of properties like electron affinity where electrons are loosely bound.

The choice of basis set represents a trade-off between accuracy and computational expense. A larger, more flexible basis set will yield more accurate results but will require significantly more computational resources. The selection must be tailored to the specific property being investigated; for instance, geometry optimizations can often be performed with a smaller basis set, while highly accurate energy calculations may require a larger one.

Table 1: Example of Calculated Geometrical Parameters for an Aniline (B41778) Derivative This table presents typical data obtained from a DFT/B3LYP geometry optimization. Specific values for this compound would require a dedicated computational study.

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C-N | ~1.40 Å |

| Bond Length | C≡C | ~1.21 Å |

| Bond Angle | C-C-N | ~120° |

| Bond Angle | C-C-Br | ~120° |

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. Analysis of these orbitals, particularly the frontier orbitals, is key to predicting chemical reactivity.

The most important orbitals for understanding reactivity are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

HOMO: This is the highest energy orbital that contains electrons. It is associated with the molecule's ability to donate electrons, acting as a nucleophile. youtube.com The energy of the HOMO is related to the molecule's ionization potential.

LUMO: This is the lowest energy orbital that is empty of electrons. It represents the molecule's ability to accept electrons, acting as an electrophile. youtube.com The energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A small energy gap suggests that the molecule is more easily excitable and generally more reactive. A large gap implies higher kinetic stability and lower chemical reactivity because it requires more energy to move an electron from the HOMO to the LUMO. mdpi.commaterialsciencejournal.org The spatial distribution of the HOMO and LUMO indicates the likely sites for nucleophilic and electrophilic attack, respectively.

Table 2: Illustrative Frontier Orbital Energies This table shows representative energy values for a molecule like this compound, as would be determined by DFT calculations. The energy gap is a key indicator of chemical stability.

| Orbital | Typical Energy (eV) | Significance |

|---|---|---|

| HOMO | -6.5 to -5.5 | Electron-donating ability (Nucleophilicity) |

| LUMO | -1.5 to -0.5 | Electron-accepting ability (Electrophilicity) |

| Energy Gap (ΔE) | 4.5 to 5.5 | Chemical reactivity and kinetic stability |

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, posits that a vast range of chemical reactions can be understood by considering the interaction between the FMOs of the reacting species. wikipedia.org The most significant interaction is typically between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile). wikipedia.orglibretexts.org

For this compound, FMO theory allows for predictions about its reactivity:

Nucleophilic Sites: The regions of the molecule where the HOMO has the largest electron density are the most likely to act as electron donors in a reaction. For an aniline derivative, this is often centered on the amine group and the π-system of the aromatic ring.

Electrophilic Sites: The areas where the LUMO is localized indicate the most probable sites for attack by a nucleophile. In this molecule, these sites could be associated with the ethynyl (B1212043) group or the carbon atoms attached to the electronegative halogen atoms.

By analyzing the energies and spatial distributions of the HOMO and LUMO, chemists can predict the regioselectivity and stereoselectivity of reactions, such as electrophilic aromatic substitution or cycloaddition reactions, providing a theoretical foundation for understanding and designing chemical syntheses. wikipedia.org

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting various spectroscopic properties of molecules. These predictions not only help in the interpretation of experimental data but also provide a deeper understanding of the electronic structure and bonding within the molecule.

Computational NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method implemented within DFT, allow for the a priori prediction of NMR chemical shifts (δ). For this compound, predicting the ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectra is crucial for its characterization.

The chemical shifts are highly sensitive to the electronic environment of the nuclei. In this compound, the interplay of the electron-donating amino group (-NH₂) and the electron-withdrawing bromo (-Br), fluoro (-F), and ethynyl (-C≡CH) groups creates a complex pattern of shielding and deshielding effects on the aromatic ring and the substituents themselves.

Computational studies on substituted anilines have shown that DFT methods can predict chemical shifts with a high degree of accuracy, often with mean unsigned errors of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C when compared to experimental data. The validation of these computational models is typically performed by correlating the calculated shifts with experimental values for a series of related compounds. nih.govchemrxiv.org

For this compound, a table of predicted NMR chemical shifts can be generated using DFT calculations. The accuracy of these predictions would rely on the chosen functional and basis set, with hybrid functionals like B3LYP and larger basis sets generally providing more reliable results.

Table 1: Predicted NMR Chemical Shifts (δ, ppm) for this compound (Note: These are hypothetical values based on typical DFT calculations for analogous compounds and are intended for illustrative purposes.)

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (Aromatic) | 7.1 - 7.5 |

| ¹H (NH₂) | 4.0 - 5.0 |

| ¹H (Ethynyl) | ~3.0 |

| ¹³C (Aromatic) | 110 - 150 |

| ¹³C (Ethynyl) | 70 - 90 |

| ¹⁹F | -110 to -130 |

| ¹⁵N | -300 to -320 (relative to CH₃NO₂) |

Vibrational Frequency Calculations for IR and Raman Spectral Assignment

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are widely used to compute these vibrational frequencies, which aids in the assignment of experimental spectra. dtic.milrsc.org For this compound, with its various functional groups, the vibrational spectrum is expected to show distinct bands corresponding to the stretching and bending modes of the C-Br, C-F, C≡C, C-H, and N-H bonds.

Theoretical frequency calculations often yield values that are systematically higher than experimental ones due to the harmonic approximation used. Therefore, scaling factors are commonly applied to the computed frequencies to improve agreement with experimental data. mdpi.com The analysis of the calculated IR intensities and Raman activities further assists in distinguishing between different vibrational modes.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound (Note: These are predicted values based on DFT calculations for analogous substituted anilines and alkynes.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretching (asymmetric) | 3450 - 3550 | Medium-Strong (IR) |

| N-H Stretching (symmetric) | 3350 - 3450 | Medium (IR) |

| C≡C-H Stretching | 3250 - 3350 | Strong (IR), Medium (Raman) |

| Aromatic C-H Stretching | 3000 - 3100 | Medium-Weak |

| C≡C Stretching | 2100 - 2150 | Weak (IR), Strong (Raman) |

| N-H Bending (scissoring) | 1600 - 1650 | Strong (IR) |

| Aromatic C=C Stretching | 1400 - 1600 | Medium-Strong |

| C-F Stretching | 1200 - 1300 | Strong (IR) |

| C-N Stretching | 1250 - 1350 | Medium |

| C-Br Stretching | 500 - 650 | Medium-Strong |

Prediction of UV-Vis Absorption and Emission Spectra

The electronic absorption and emission properties of a molecule are governed by transitions between its electronic states. Time-dependent DFT (TD-DFT) is a powerful method for predicting UV-Vis spectra by calculating the energies of excited states and the oscillator strengths of the transitions. nih.govyoutube.com

The UV-Vis spectrum of this compound is expected to be influenced by the interplay of the electron-donating amino group and the various electron-withdrawing substituents. These groups modulate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the energy of the π→π* and n→π* transitions. The presence of the ethynyl group, in particular, can lead to a red-shift (bathochromic shift) of the absorption bands compared to simpler haloanilines. dtic.mil

Table 3: Predicted UV-Vis Absorption Maxima (λ_max) and Oscillator Strengths (f) for this compound (Note: These are hypothetical values based on TD-DFT calculations for analogous aromatic compounds.)

| Transition | Predicted λ_max (nm) | Predicted Oscillator Strength (f) |

| S₀ → S₁ (π→π) | 280 - 320 | 0.1 - 0.3 |

| S₀ → S₂ (π→π) | 240 - 270 | 0.3 - 0.6 |

| S₀ → S₃ (n→π*) | 330 - 360 | < 0.01 |

Reaction Mechanism Studies through Computational Modeling

Computational chemistry is not only predictive but also explanatory, providing deep insights into how chemical reactions occur. By modeling reaction pathways, one can identify key intermediates and transition states, and determine the energetic feasibility of a proposed mechanism.

Characterization of Transition States and Intermediates

For any chemical reaction, the transition state represents the highest energy point along the reaction coordinate, while intermediates are local minima. The characterization of these species is fundamental to understanding the reaction mechanism. Computational methods allow for the optimization of the geometries of these transient species and the calculation of their energies.

A common reaction for anilines is electrophilic aromatic substitution. mdpi.com For this compound, an incoming electrophile would likely attack the aromatic ring at the positions activated by the strongly electron-donating amino group and influenced by the directing effects of the other substituents. The primary intermediate in such a reaction is the arenium ion, also known as a Wheland intermediate. Computational modeling can predict the relative stabilities of the possible arenium ion isomers, thus indicating the preferred site of electrophilic attack. The transition state leading to the formation of the Wheland intermediate can also be located and its structure analyzed to understand the factors controlling the activation barrier.

Table 4: Illustrative Geometric Parameters of a Hypothetical Transition State for Electrophilic Bromination at the 5-position (Note: These are representative values based on computational studies of electrophilic aromatic substitution on similar systems.)

| Parameter | Value |

| Forming C-Br bond length (Å) | ~2.4 |

| Breaking Br-Br bond length (Å) | ~2.8 |

| C-N bond length (Å) | ~1.38 |

| C-F bond length (Å) | ~1.35 |

| C-C≡C bond angle (°) | ~178 |

Elucidation of Energy Profiles and Reaction Pathways

By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur during the reaction and allows for the determination of key thermodynamic and kinetic parameters, such as the enthalpy of reaction (ΔH_r) and the activation energy (E_a).

A hypothetical energy profile for the electrophilic substitution on this compound would show the relative energies of the reactants, the Wheland intermediate, the transition states connecting them, and the final products. The relative heights of the transition state barriers would determine the preferred reaction pathway.

In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature

Despite a thorough search of available scientific databases and literature, detailed computational studies focusing on the intermolecular interactions of the chemical compound this compound are not presently available. Therefore, the construction of a detailed scientific article with specific research findings and data tables on its hydrogen bonding, halogen bonding, and π-stacking interactions, as per the requested outline, cannot be fulfilled at this time.

Computational chemistry and theoretical investigations are vital for understanding the supramolecular chemistry of a compound, providing insights into how molecules interact with each other to form larger assemblies. These interactions are governed by a variety of non-covalent forces, including hydrogen bonds, halogen bonds, and π-stacking. Such studies typically involve sophisticated quantum mechanical calculations to determine interaction energies, geometries, and electronic properties.

For a molecule like this compound, which possesses a rich combination of functional groups—an amine group (a hydrogen bond donor and acceptor), a fluorine atom (a potential hydrogen bond acceptor), a bromine atom (a halogen bond donor), and an aromatic ring and an ethynyl group (capable of participating in π-interactions)—a detailed computational analysis would be of significant interest.

The amino group (-NH2) is a classic hydrogen bond donor.

The fluorine atom (-F) and the nitrogen of the amino group can act as hydrogen bond acceptors.

The bromine atom (-Br) can participate in halogen bonding, a highly directional interaction with a nucleophilic region on an adjacent molecule.

The phenyl ring and the ethynyl C≡C triple bond provide opportunities for π-stacking and other van der Waals interactions.

While general principles of supramolecular chemistry and computational studies on analogous molecules—such as other substituted anilines or halogenated aromatic compounds—exist, a specific and detailed investigation into this compound has not been identified in published research. The PubChem database, a comprehensive resource for chemical information, currently lists no literature references for this specific compound.

Without dedicated research, any attempt to provide specific data, such as interaction energies, bond lengths, or bond angles for the intermolecular complexes of this compound, would be speculative and would not meet the standards of scientific accuracy. The generation of data tables and detailed findings requires access to peer-reviewed computational or crystallographic studies, which are not currently in the public domain for this particular molecule.

Therefore, while the structural features of this compound suggest a rich and complex landscape of intermolecular interactions, a scientifically rigorous article detailing these aspects cannot be produced until specific research on this compound is conducted and published.

Applications and Advanced Materials Chemistry Incorporating 4 Bromo 2 Ethynyl 6 Fluoroaniline

Role as a Versatile Building Block in Complex Molecular Synthesis

The unique combination of reactive functional groups—an amino group, a bromine atom, a fluorine atom, and an ethynyl (B1212043) group—theoretically positions 4-bromo-2-ethynyl-6-fluoroaniline as a highly adaptable precursor for the synthesis of complex organic molecules. The bromine and ethynyl moieties are particularly suited for various cross-coupling reactions, while the amino group can be readily derivatized.

Precursor for Advanced Pharmaceutical Intermediates

Synthesis of Agrochemicals and Specialty Chemicals

In the realm of agrochemicals and specialty chemicals, the strategic placement of halogen and ethynyl groups on an aromatic ring can impart desirable properties such as enhanced efficacy, metabolic stability, and targeted modes of action. Although there is a clear theoretical potential for this compound to serve as a valuable intermediate in this sector, dedicated research and public-domain patents specifically citing its use in the synthesis of new agrochemicals or specialty chemicals are currently absent.

Development of Functional Organic Materials and Devices

The electronic properties endowed by the ethynyl and fluoro-bromo-aniline core suggest that this compound could be a promising candidate for the development of novel functional organic materials. The ethynyl group, in particular, is a common feature in molecules designed for applications in organic electronics due to its ability to facilitate π-conjugation.

Precursors for Organic Semiconductors

The molecular structure of this compound provides a foundational framework for the synthesis of organic semiconductors. The extended π-system, which can be further elaborated through the ethynyl and bromo functionalities, is a key requirement for charge transport. Despite this potential, there is a lack of specific research demonstrating the synthesis of organic semiconductors derived from this compound. For comparison, the related compound 4-bromo-2,6-difluoroaniline (B33399) is noted as a building block for macromolecules used in organic semiconductors. ossila.com

Application in Organic Light-Emitting Diodes (OLEDs)

Functionalized anilines are often employed in the design of materials for OLEDs, particularly as components of hole-transporting layers or as hosts for emissive dopants. The fluorine and bromine atoms in this compound could help tune the energy levels of the resulting materials to improve device efficiency and stability. However, the scientific literature does not currently contain studies on the application of this specific compound in OLEDs. In contrast, materials derived from 4-bromo-2,6-difluoroaniline have been investigated for their use in OLEDs. ossila.com

Hole-Transporting Materials in Perovskite Solar Cells

The development of efficient and stable hole-transporting materials (HTMs) is crucial for the advancement of perovskite solar cell technology. The properties of this compound make it a theoretically interesting starting point for the synthesis of novel HTMs. The amine group can act as a core for starburst-type molecules, while the other substituents can be used to modulate solubility, energy levels, and intermolecular interactions. Nevertheless, there is no published research to date that has explored the use of this compound in the development of HTMs for perovskite solar cells. Research on the related compound, 4-bromo-2,6-difluoroaniline, has shown its utility in synthesizing triarylamines that function as hole-transporting materials in these devices. ossila.com

Design of Novel Liquid Crystals and Their Mesophase Properties

The incorporation of fluorine atoms and ethynyl groups into calamitic (rod-like) or discotic (disc-like) molecules is a well-established strategy for inducing and modifying liquid crystalline behavior. The presence of the fluorine atom in this compound can impart desirable properties to liquid crystals, such as enhanced thermal and chemical stability, modified mesophase behavior, and tailored dielectric anisotropy. The rigid ethynyl linkage is also a common feature in liquid crystal design, contributing to the linearity and rigidity of the molecular structure, which is crucial for the formation of ordered mesophases.

Table 1: Predicted Influence of Structural Modifications on Mesophase Properties of Liquid Crystals Derived from this compound

| Modification on this compound Core | Predicted Effect on Mesophase Properties |

| Elongation of the molecule via Suzuki coupling at the bromo position | Likely to promote the formation of nematic and smectic phases by increasing the molecular aspect ratio. |

| Introduction of a flexible alkyl chain via Sonogashira coupling at the ethynyl position | May lower melting points and clearing points, potentially leading to room-temperature liquid crystals. |

| Acylation of the aniline (B41778) group with a long-chain carboxylic acid | Could induce smectic phases due to the increased polarity and potential for hydrogen bonding. |

| Formation of Schiff bases (imines) from the aniline group | Can extend the rigid core of the molecule, influencing the nematic phase stability. |

Advanced Synthetic Strategies Utilizing this compound Derivatives

The trifunctional nature of this compound makes it an ideal starting point for complex molecular design using both divergent and convergent synthetic strategies.

Divergent Synthesis from a Common Intermediate Scaffold

A divergent synthetic approach would leverage the distinct reactivity of the three functional groups (amino, bromo, and ethynyl) to create a library of related compounds from a single, common intermediate. For example, the bromo group can be selectively coupled via a Sonogashira reaction with a terminal alkyne, leaving the amino and the original ethynyl group available for subsequent transformations. Alternatively, the amino group could be protected, followed by sequential reactions at the bromo and ethynyl positions. This strategy allows for the rapid generation of a diverse range of molecules with varied functionalities, which is particularly valuable in materials discovery and optimization.

Convergent Synthesis of Macrocycles and Polymeric Architectures

In a convergent synthesis, pre-functionalized fragments would be prepared and then combined in the final steps to form the target macrocycle or polymer. The this compound moiety could serve as a key building block in such a strategy. For instance, dimerization of a derivative of this compound through a coupling reaction involving the ethynyl group could lead to the formation of a macrocyclic structure. The bromine and fluorine atoms would then be available for further functionalization, influencing the macrocycle's solubility, self-assembly behavior, and host-guest properties.

For the synthesis of polymeric architectures, the difunctional nature of the bromo and ethynyl groups allows for its use as a monomer in polymerization reactions. For example, a poly(phenylene ethynylene) (PPE) type polymer could be synthesized via repeated Sonogashira coupling reactions. The presence of the fluorine and amino groups on the polymer backbone would impart specific electronic and physical properties to the resulting material, making it potentially suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Future Directions and Emerging Research Avenues for this compound

The research landscape for this compound is largely uncharted, presenting a wealth of opportunities for future investigation. Key areas of interest include:

Systematic Synthesis and Characterization of Liquid Crystalline Derivatives: A fundamental research direction would be the synthesis of a series of liquid crystals based on this core and the detailed investigation of their mesophase behavior, electro-optical properties, and potential for application in display technologies.

Exploration in Organic Electronics: The unique electronic properties conferred by the combination of fluorine, bromine, and an ethynyl group warrant a thorough investigation of its derivatives as components in organic semiconductors, sensors, and photovoltaic devices.

Development of Novel Catalytic Systems: The synthesis of the target compound itself, likely through a Sonogashira coupling of a dihalogenated aniline, could be optimized. Furthermore, developing selective catalytic systems for the sequential functionalization of its three reactive sites would be a significant advancement.

Computational Modeling and Materials Design: Density functional theory (DFT) and other computational methods could be employed to predict the properties of materials derived from this compound, guiding synthetic efforts towards molecules with desired functionalities.

Q & A

Basic: What synthetic strategies are recommended for preparing 4-bromo-2-ethynyl-6-fluoroaniline with high purity?

Methodological Answer:

The synthesis of this compound typically involves halogenation, functional group protection, and Sonogashira coupling for introducing the ethynyl group. Key steps include:

- Halogenation and Fluorination: Bromine and fluorine substituents are introduced via electrophilic aromatic substitution (EAS), requiring precise temperature control (0–5°C) to minimize side reactions .

- Ethynyl Group Incorporation: Sonogashira coupling between a brominated intermediate and trimethylsilylacetylene (TMSA), followed by desilylation, is commonly employed. Pd(PPh₃)₄/CuI catalysts in THF at 60°C optimize yield .

- Purification: Column chromatography (silica gel, hexane/EtOAc) and recrystallization (ethanol/water) ensure purity. Monitor by TLC and HPLC (>98% purity).

Advanced: How do steric and electronic effects impact the regioselectivity of ethynylation in this compound synthesis?

Methodological Answer:

Regioselectivity is governed by: